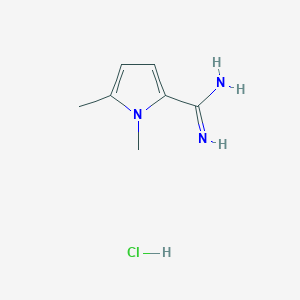

1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride

Description

1,5-Dimethyl-1H-pyrrole-2-carboximidamide hydrochloride is a pyrrole-derived carboximidamide compound with the molecular formula C₈H₁₃ClN₃ (calculated by adding HCl to the base form). It is a hydrochloride salt, enhancing its solubility in polar solvents. The compound is identified by multiple registry numbers, including AKOS005765962, MolPort-008-154-666, and ChemSpider ID 515248 (for its hydroxy analog) . Its structure features a pyrrole ring substituted with two methyl groups at positions 1 and 5, and a carboximidamide group at position 2, protonated as a hydrochloride salt.

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-3-4-6(7(8)9)10(5)2;/h3-4H,1-2H3,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSICQKAWQZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995946 | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744193-07-5 | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions using automated equipment. The process is designed to ensure consistent quality and efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxygen-containing derivatives.

Reduction: Formation of amines and other reduced compounds.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Pharmacological Applications

1,5-Dimethyl-1H-pyrrole-2-carboximidamide hydrochloride has been studied for its potential pharmacological properties, particularly in antimicrobial and antifungal activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 3,4-dimethyl-1H-pyrrole-2-carboxamides have shown effectiveness against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5h | Aspergillus fumigatus | 0.039 mg/mL |

| 5f | Broad-spectrum bacteria | 0.039 mg/mL |

| 3k | Escherichia coli | 0.078 mg/mL |

These findings suggest that modifications to the pyrrole structure can enhance biological activity, making it a valuable scaffold for drug development.

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of conducting polymers. Research indicates that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. Such materials are promising for applications in organic electronics and sensors.

Case Study 1: Antifungal Efficacy

A study conducted on a series of substituted pyrrole derivatives demonstrated their antifungal activity against clinical isolates of Aspergillus species. The results showed that specific substitutions on the pyrrole ring significantly improved the efficacy compared to traditional antifungal agents like fluconazole .

Case Study 2: Conducting Polymers

Another study explored the use of this compound in creating polypyrrole films. These films exhibited excellent conductivity and mechanical properties, making them suitable for applications in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with N′-Hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Key Differences :

- Substituent : The hydroxy analog (C₇H₁₁N₃O) replaces the hydrochloride group with a hydroxyl moiety, reducing its ionic character and likely decreasing water solubility .

- Molecular Weight : The hydroxy variant has a molecular weight of 153.185 g/mol , while the hydrochloride form is heavier due to the addition of HCl (~36.46 g/mol), resulting in ~189.64 g/mol for the target compound.

- Chemical Behavior : The hydrochloride salt enhances stability and bioavailability in physiological environments, making it more suitable for pharmaceutical applications compared to the hydroxy form, which may exhibit lower solubility and faster metabolic clearance.

Table 1: Hydrochloride vs. Hydroxy Analog

| Property | Target Compound (HCl Salt) | Hydroxy Analog |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₃ | C₇H₁₁N₃O |

| Molecular Weight (g/mol) | ~189.64 | 153.185 |

| Key Substituent | HCl | -OH |

| Solubility | High (polar solvents) | Moderate/Low |

| Pharmaceutical Relevance | High | Limited |

Comparison with Pyrazole-Based Carboximidamides

lists pyrazole-1-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds differ in core structure and substituents:

Structural Differences :

- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom). Pyrazoles exhibit greater basicity and hydrogen-bonding diversity due to dual nitrogen sites .

- Substituents : Pyrazole derivatives in feature aryl groups (e.g., methoxy, chloro, bromo) at position 5, introducing steric bulk and electronic effects absent in the target compound’s simpler methyl substituents.

Functional Implications :

- The target compound’s methyl groups donate electrons, stabilizing the pyrrole ring.

- Biological Activity : Pyrazole carboximidamides are explored for antimicrobial and anti-inflammatory properties, whereas pyrrole analogs like the target compound may interact differently with biological targets due to distinct hydrogen-bonding patterns .

Table 2: Pyrrole vs. Pyrazole Carboximidamides

Biological Activity

1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound can be synthesized through several chemical routes, often involving multi-step reactions that optimize yield and purity. The compound exhibits versatile chemical properties, allowing it to participate in various reactions such as oxidation, reduction, and substitution, which are critical for its biological activity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering conformational states. This modulation can lead to various biological effects depending on the context of use.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that related compounds exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .

Anti-Alzheimer's Disease Potential

The compound has also been explored for its potential in treating Alzheimer's disease by targeting acetylcholinesterase (AChE) and BACE 1 enzymes. Inhibitors derived from pyrrole structures have shown promising results in reducing enzyme activity associated with amyloid plaque formation .

Anti-Trypanosomal Activity

In investigations focusing on Chagas disease (caused by Trypanosoma cruzi), novel amidines similar to this compound demonstrated significant antiparasitic effects. These compounds were evaluated for their selectivity and potency against T. cruzi, highlighting their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 1,5-dimethyl-1H-pyrrole-2-carboximidamide hydrochloride?

The synthesis of carboximidamide derivatives typically involves amidination or condensation reactions. For example, structurally related pyrazole-1-carboximidamides are synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by amidine formation using ammonia or ammonium salts under acidic conditions . For the pyrrole core, nitration or alkylation steps may precede functionalization of the carboximidamide group. Purification often employs recrystallization or column chromatography, with final hydrochloride salt formation via HCl gas or aqueous HCl. Confirm purity using HPLC (>95%) and elemental analysis.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrrole ring and carboximidamide group.

- IR spectroscopy : Identify N–H stretches (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software .

- Thermogravimetric analysis (TGA) : Assess thermal stability of the hydrochloride salt.

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

Hydrochloride salts of carboximidamides are typically hygroscopic. Prepare stock solutions in anhydrous DMSO or deionized water (acidified to pH 3–4 for stability). For long-term storage, aliquot solutions in sealed vials at –20°C and avoid freeze-thaw cycles . Monitor decomposition via HPLC over 1–4 weeks under varying pH and temperature conditions.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Q. How can hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Perform graph-set analysis (Etter’s method ) on X-ray diffraction data to classify hydrogen bonds (e.g., D(2)2(8) motifs for dimeric interactions). Correlate packing motifs with:

- Solubility : Tightly packed lattices reduce solubility.

- Thermal stability : Stronger H-bond networks increase melting points.

- Reactivity : Accessible lone pairs on the carboximidamide group may enhance catalytic or biological activity.

Q. What experimental strategies are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Design assays based on structural analogs (e.g., RORγt inhibitors ):

- In vitro enzyme inhibition : Use fluorescence polarization or SPR to measure binding affinity (IC₅₀/Ki).

- Cell-based assays : Test Th17 differentiation inhibition (IL-17A ELISA) with dose-response curves (5–100 μM).

- Selectivity profiling : Screen against related receptors (e.g., RORα/β ) to confirm specificity.

- Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS for plasma concentration monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.